1,3,7-Trihydroxy-2-methoxyxanthone
Overview
Description
1,3,7-Trihydroxy-2-methoxyxanthone is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are naturally occurring compounds found in various plants, fungi, and lichens. They possess a dibenzo-γ-pyrone scaffold, which is responsible for their unique chemical properties and biological activities . This compound, in particular, has been studied for its potential antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trihydroxy-2-methoxyxanthone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate phenolic precursors under acidic conditions. For example, the reaction of 2,4,6-trihydroxyacetophenone with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride can yield this compound . The reaction typically requires refluxing the reactants in a suitable solvent like dichloromethane for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,3,7-Trihydroxy-2-methoxyxanthone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.
Reduction: The carbonyl group in the xanthone scaffold can be reduced to form dihydroxanthones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxanthones.
Substitution: Formation of various substituted xanthones.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other xanthone derivatives.
Biology: Studied for its antioxidant properties, which can protect cells from oxidative stress.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 1,3,7-Trihydroxy-2-methoxyxanthone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
1,3,7-Trihydroxy-2-methoxyxanthone can be compared with other similar xanthone derivatives:
1,3,5-Trihydroxyxanthone: Lacks the methoxy group, which may affect its solubility and bioactivity.
1,3,7-Trihydroxyxanthone: Similar structure but without the methoxy group, leading to different biological activities.
1,3,5,8-Tetrahydroxyxanthone: Contains an additional hydroxyl group, which may enhance its antioxidant properties.
Properties
IUPAC Name |
1,3,7-trihydroxy-2-methoxyxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6/c1-19-14-8(16)5-10-11(13(14)18)12(17)7-4-6(15)2-3-9(7)20-10/h2-5,15-16,18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXRAYJUKLGHEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC3=C(C2=O)C=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478227 | |
Record name | 9H-Xanthen-9-one, 1,3,7-trihydroxy-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20478227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211948-69-5 | |
Record name | 9H-Xanthen-9-one, 1,3,7-trihydroxy-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20478227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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